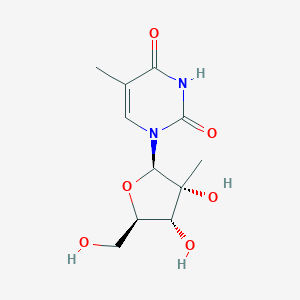
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that similar compounds like uridine analogs often interact with enzymes involved in nucleic acid synthesis .
Mode of Action
Nucleoside analogs generally function through three common modes of action :
Biochemical Pathways
It’s known that nucleosides are involved in several biochemical processes, such as cellular signaling pathways and metabolism .
Pharmacokinetics
The molecular weight of the compound is 27225 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
It’s known that 5-methyluridine is a pyrimidine nucleoside and a methylated form of uridine . It’s also known that 5-Methyluridine is present in tRNA, formed during its post-transcriptional modification by the methylation of uridine .
Biological Activity
The compound 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a nucleoside analogue with significant potential in medicinal chemistry. Its structural modifications suggest a promising profile for biological activity, particularly in the realms of antiviral and anticancer therapies. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C10H14N2O6
- Molecular Weight : 258.23 g/mol
- CAS Number : 1463-10-1
- Solubility : Soluble in DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (5 mg/ml) at pH 7.2 .
The compound acts primarily as a nucleoside analogue, which can interfere with nucleic acid synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into RNA or DNA strands during replication or transcription processes. This incorporation can lead to termination of nucleic acid synthesis or misincorporation errors that affect cellular functions.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties against various viral pathogens. The mechanism involves the inhibition of viral replication by mimicking natural substrates required for viral RNA synthesis. For instance:
- Case Study : A study on bridged nucleoside analogues showed that similar compounds demonstrated significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by disrupting their replication cycles .
Antitumor Activity
The compound has also been evaluated for its antitumor effects. It is believed to inhibit cell proliferation by interfering with the cell cycle.
- Case Study : In vitro studies have demonstrated that nucleoside analogues can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways . Specifically, derivatives of this compound have shown promise in targeting tumors with high cytidine deaminase expression levels.
Comparative Biological Activity Table
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7-,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLFEHXOHVVIKL-LUQPRHOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














